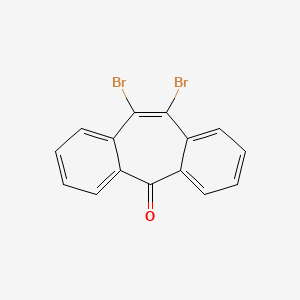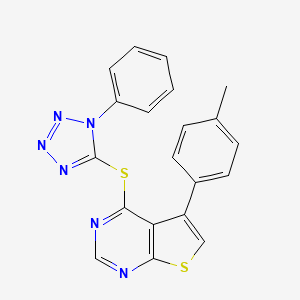![molecular formula C20H23N5O3S B11966277 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966277.png)
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of dimethylamino, trimethoxyphenyl, and triazole moieties, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide” can be achieved through a multi-step process:
Formation of the Triazole Core: The triazole core can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction.
Formation of the Hydrosulfide Moiety: The hydrosulfide group can be introduced through a reaction with hydrogen sulfide gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressure conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino and hydrosulfide moieties.
Reduction: Reduction reactions may target the triazole ring or the hydrosulfide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
Medicinal Chemistry: As a potential drug candidate due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.
Biological Studies: As a probe to study enzyme interactions or receptor binding.
Industrial Applications: As an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Pathways Involved: It may interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)phenyl derivatives: Known for their biological activities.
Triazole derivatives: Widely used in medicinal chemistry for their diverse biological properties.
Trimethoxyphenyl derivatives: Known for their pharmacological activities.
Uniqueness
The uniqueness of “4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C20H23N5O3S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O3S/c1-24(2)15-8-6-13(7-9-15)12-21-25-19(22-23-20(25)29)14-10-16(26-3)18(28-5)17(11-14)27-4/h6-12H,1-5H3,(H,23,29)/b21-12+ |
InChI 键 |
CSQXADZDQPHMPC-CIAFOILYSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 5-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11966199.png)



![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11966221.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11966234.png)

![ethyl 2-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11966244.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11966247.png)
![allyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966248.png)
![2,4-Dihydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966252.png)


